1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea
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Overview
Description
The compound is a urea derivative with a bifuran and phenoxyethyl group. Urea derivatives are known for their wide range of biological activities and are used in various fields such as medicine and agriculture .
Molecular Structure Analysis
The molecular structure analysis would require experimental techniques such as X-ray crystallography, NMR, or computational methods. Unfortunately, without specific data on this compound, a detailed analysis isn’t possible .Chemical Reactions Analysis
The chemical reactivity of this compound could be influenced by the presence of the urea moiety, the bifuran ring, and the phenoxyethyl group. Each of these functional groups will have different reactivities with various reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and stability .Scientific Research Applications
Synthesis Process and Characterization 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea was synthesized through the coupling of purified furfural with urea, demonstrating a methodology for creating complex organic compounds. The compound was characterized through techniques such as GC-MS, FTIR, and 1H-NMR, ensuring its structural integrity and purity (Donlawson et al., 2020). Similarly, the synthesis of 1,1-bis(2-Carbamoylguanidino)furan-2- ylmethane involved a 2-step process, starting from the coupling of furfural with urea, followed by refluxing with additional urea in ethanol. These compounds were characterized by a variety of spectroscopic techniques to confirm their structure (Orie et al., 2019).
Bioactivity Against Microorganisms The synthesized compound 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea showed broad-spectrum activity against pathogens like Escherichia coli, Salmonella typhi, and Staphylococcus aureus, except for Bacillus subtilis. This indicates its potential for medicinal purposes and novel drug development (Donlawson et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[[5-(furan-3-yl)furan-2-yl]methyl]-3-(2-phenoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-18(19-9-11-23-15-4-2-1-3-5-15)20-12-16-6-7-17(24-16)14-8-10-22-13-14/h1-8,10,13H,9,11-12H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBWZAXOGKNHFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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